molecular formula C13H10N2 B1421518 4-(4-Methyl-3-pyridyl)benzonitrile CAS No. 1187168-21-3

4-(4-Methyl-3-pyridyl)benzonitrile

Cat. No. B1421518
M. Wt: 194.23 g/mol
InChI Key: KPUJYJYPXLTRGV-UHFFFAOYSA-N
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Description

“4-(4-Methyl-3-pyridyl)benzonitrile” is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.24 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “4-(4-Methyl-3-pyridyl)benzonitrile” is 1S/C13H10N2/c1-10-6-7-15-9-13(10)12-4-2-11(8-14)3-5-12/h2-7,9H,1H3 . This indicates the presence of a methyl group attached to a pyridyl group, which is further attached to a benzonitrile group .


Physical And Chemical Properties Analysis

“4-(4-Methyl-3-pyridyl)benzonitrile” has a density of 1.2±0.1 g/cm3, a boiling point of 342.8±25.0 °C at 760 mmHg, and a flash point of 120.1±8.3 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 1.91 .

Scientific Research Applications

  • Platinum Group Metal Complexes : A study explored the reaction of ligands derived from 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile with platinum group metals, yielding mononuclear complexes. The nitrile group remained as a free pendant, not participating in complexation, as confirmed by spectral studies (Sairem et al., 2012).

  • Cobalt(II) Complexes and Antitumor Activity : The reaction of 4-(2-bromoacetyl)benzonitrile with other compounds produced a tridentate ligand and its cobalt(II) complex. This complex exhibited potential anticancer activity against human monocytic cells (Bera et al., 2021).

  • Zwitterionic Complexes with Platinum and Palladium : A study described the synthesis of zwitterionic complexes involving 4-(4-Methyl-3-pyridyl)benzonitrile derivatives with platinum(II) and palladium(II). These complexes, characterized by IR and UV–vis spectral data, showed unique anionic moieties (Viola et al., 2018).

  • Montmorillonite Clay Catalysis : Research demonstrated the conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite K10 clay as a catalyst. This process also explored the pathways leading to the formation of these products (Wali et al., 1998).

  • Positron Emission Tomography Imaging : A study synthesized novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5, demonstrating potential in imaging and quantitative analysis (Shimoda et al., 2016).

properties

IUPAC Name

4-(4-methylpyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-6-7-15-9-13(10)12-4-2-11(8-14)3-5-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUJYJYPXLTRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290892
Record name 4-(4-Methyl-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-3-pyridyl)benzonitrile

CAS RN

1187168-21-3
Record name 4-(4-Methyl-3-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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